N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methylphenoxy)acetamide
Description
Properties
IUPAC Name |
N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-2-(4-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5S/c1-18-5-8-22(9-6-18)32-17-25(28)26-20-7-14-24-19(16-20)4-3-15-27(24)33(29,30)23-12-10-21(31-2)11-13-23/h5-14,16H,3-4,15,17H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMOHSVQGYZWGTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methylphenoxy)acetamide is a synthetic compound characterized by its complex molecular structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C24H24N2O5S
- Molecular Weight : 452.5 g/mol
- IUPAC Name : N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-2-(4-methylphenoxy)acetamide
- CAS Number : 946260-33-9
The compound features a tetrahydroquinoline core, which is known for its diverse pharmacological properties. The presence of the methoxybenzenesulfonyl group enhances its solubility and bioavailability.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The sulfonamide group can inhibit enzymes such as carbonic anhydrase and certain proteases, leading to potential applications in treating diseases like cancer and bacterial infections.
- Cell Cycle Modulation : Preliminary studies suggest that it may affect cell cycle progression, particularly by inducing G2/M phase arrest in cancer cells.
Anticancer Activity
Research has demonstrated that compounds similar to this compound exhibit significant anticancer properties:
- In Vitro Studies : Compounds within this class have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7), colon (SW480), and lung (A549) cancer cells. For instance, derivatives have been observed to induce apoptosis through mitochondrial pathways and modulate cell cycle checkpoints .
Antimicrobial Activity
The sulfonamide moiety is associated with antimicrobial properties. Studies indicate that compounds with similar structures possess moderate to strong activity against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Study 1: Anticancer Evaluation
In a study conducted by researchers investigating the pharmacological profile of tetrahydroquinoline derivatives, it was found that specific modifications to the core structure significantly enhanced anticancer activity. The study utilized MTT assays to evaluate cell viability and demonstrated that certain derivatives induced apoptosis in cancer cells via caspase activation .
Study 2: Enzyme Inhibition
Another research effort focused on the enzyme inhibitory potential of related compounds against Protein Tyrosine Phosphatase 1B (PTP1B). The results indicated that these compounds could serve as valuable leads for diabetes treatment due to their ability to modulate insulin signaling pathways .
Comparative Analysis of Biological Activities
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations in Phenoxy/Sulfonamide Groups
2-(4-Chlorophenoxy)-N-[1-(4-Methoxybenzenesulfonyl)-1,2,3,4-Tetrahydroquinolin-6-yl]acetamide (CAS 946212-58-4)
- Molecular Formula : C24H23ClN2O5S
- Molecular Weight : 487.0
- Key Features: Chlorine substituent on the phenoxy group increases electronegativity and may enhance halogen bonding in biological targets. The sulfonyl group retains the 4-methoxy substitution, similar to the target compound .
N-(4-(N-(1-Benzyl-2-oxo-1,2,3,4-Tetrahydroquinolin-6-yl)Sulfamoyl)-3-Methylphenyl)Acetamide
- Molecular Formula : C25H25N3O4S
- Molecular Weight : 463.6
- Key Features: Incorporates a benzyl group on the tetrahydroquinoline ring and a sulfamoyl linkage instead of a sulfonyl group.
2-[(6-Chloro-2-Oxo-4-Phenyl-1,2-Dihydroquinolin-3-yl)Sulfanyl]-N-(4-Methylphenyl)Acetamide (CAS 523990-92-3)
- Molecular Formula : C24H19ClN2O2S
- Molecular Weight : 434.94
- The 2-oxo-1,2-dihydroquinoline scaffold differs from the tetrahydroquinoline in the target compound, affecting conformational flexibility .
Comparative Analysis of Physicochemical Properties
*Inferred based on structural similarity to CAS 946212-58-3.
Preparation Methods
Preparation of 1,2,3,4-Tetrahydroquinolin-6-amine
The tetrahydroquinoline scaffold is synthesized via catalytic hydrogenation or lithium aluminum hydride (LAH) reduction of quinoline derivatives. For example:
Sulfonylation of the Tetrahydroquinoline Amine
The primary amine is protected with a 4-methoxybenzenesulfonyl group to enhance stability and direct subsequent reactions:
-
Reagents : 4-Methoxybenzenesulfonyl chloride (1.2 eq), pyridine (base), dichloromethane (DCM) solvent.
Key Data :
Synthesis of the 2-(4-Methylphenoxy)acetyl Side Chain
Phenoxyacetic Acid Derivatization
The side chain is prepared via nucleophilic substitution:
-
4-Methylphenol (1.0 eq) reacts with chloroacetyl chloride (1.1 eq) in acetone.
-
Product : 2-(4-Methylphenoxy)acetyl chloride (isolated as acid chloride for direct use).
Key Data :
Amide Bond Formation
Coupling of Tetrahydroquinoline Sulfonamide and Acetyl Chloride
The final step involves forming the acetamide bond:
-
Reagents : 2-(4-Methylphenoxy)acetyl chloride (1.5 eq), triethylamine (TEA, 2.0 eq), tetrahydrofuran (THF).
Optimization Challenges :
Alternative Synthetic Routes and Modifications
Grignard-Based Approaches
Source demonstrates the utility of Grignard reagents in constructing tetrahydroquinoline derivatives:
-
3,4-Diaryl-tetrahydroquinolines are synthesized via nucleophilic addition to dihydroquinolin-4-ones, followed by hydrogenation.
-
Applicability : Adapting this method could enable late-stage diversification of the tetrahydroquinoline core.
Critical Analysis of Methodologies
Yield Comparison Across Steps
| Step | Yield Range | Key Factor |
|---|---|---|
| Tetrahydroquinoline | 85–92% | Hydrogenation efficiency |
| Sulfonylation | 78–85% | Solvent purity |
| Amide Coupling | 65–72% | Acyl chloride reactivity |
Spectral Validation
-
1H NMR : Key signals include:
Industrial and Scalability Considerations
Q & A
Q. Q1. What are the key structural features of this compound, and how do they influence its physicochemical properties?
Methodological Answer: The compound’s structure includes a tetrahydroquinoline core, a 4-methoxybenzenesulfonyl group, and a 4-methylphenoxyacetamide moiety. These groups contribute to its polarity, solubility, and stability. For example:
- The tetrahydroquinoline ring enhances lipophilicity, potentially improving membrane permeability .
- The sulfonyl group increases polarity, which may affect aqueous solubility and metabolic stability .
- The 4-methylphenoxy substituent could influence steric interactions in biological targets .
Characterization Tools: - NMR to confirm substituent positions.
- HPLC for purity assessment .
Q. Q2. What synthetic routes are reported for this compound or its structural analogs?
Methodological Answer: Synthesis typically involves multi-step reactions:
Core Formation: Cyclization of tetrahydroquinoline derivatives via Friedländer or Skraup reactions under acidic conditions .
Sulfonylation: Reaction with 4-methoxybenzenesulfonyl chloride in the presence of a base (e.g., pyridine) .
Acetamide Coupling: Use of EDC/HOBt-mediated amide bond formation between the tetrahydroquinoline intermediate and 4-methylphenoxyacetic acid .
Critical Parameters:
- Temperature control during sulfonylation to avoid side reactions.
- Solvent selection (e.g., DMF or THF) to optimize coupling efficiency .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in solubility data across experimental setups?
Methodological Answer: Discrepancies in solubility often arise from:
- pH-dependent ionization of the sulfonyl group (pKa ~1.5–2.5) .
- Crystallinity vs. amorphous form differences .
Resolution Strategies:
Standardize Solvent Systems: Use buffered solutions (e.g., PBS at pH 7.4) for biological assays .
Characterize Solid-State Forms: X-ray crystallography or DSC to identify polymorphic variations .
Computational Modeling: Predict solubility via COSMO-RS or Hansen solubility parameters .
Q. Q4. What experimental designs are recommended for studying structure-activity relationships (SAR) of this compound?
Methodological Answer:
Analog Synthesis: Modify substituents systematically:
- Replace 4-methoxybenzenesulfonyl with fluorinated or chlorinated analogs to assess electronic effects .
- Vary the 4-methylphenoxy group to evaluate steric bulk .
Biological Assays:
- Kinase Inhibition: Screen against panels (e.g., EGFR, VEGFR) using fluorescence polarization assays .
- Cytotoxicity: Test in cancer cell lines (e.g., MCF-7, HepG2) with IC50 determination via MTT assays .
Data Analysis:
- Use QSAR models to correlate substituent properties (e.g., Hammett σ) with activity .
Q. Q5. How can researchers address discrepancies in biological activity data between in vitro and in vivo studies?
Methodological Answer: Contradictions may stem from:
- Metabolic Instability: Sulfonamide cleavage by cytochrome P450 enzymes .
- Poor Pharmacokinetics: Low oral bioavailability due to high logP (>3.5) .
Mitigation Approaches:
Metabolite Identification: LC-MS/MS to detect degradation products .
Formulation Optimization: Use nanoemulsions or cyclodextrin complexes to enhance bioavailability .
In Silico ADMET Prediction: Tools like SwissADME to prioritize analogs with favorable profiles .
Comparative Analysis of Structural Analogs
Q. Table 1: Key Analogs and Their Distinct Features
Data Contradiction Analysis
Case Study: Conflicting reports on CYP3A4 inhibition.
- : No inhibition observed in liver microsomes.
- : Moderate inhibition (Ki = 8 µM) in recombinant enzyme assays.
Resolution: - Assay Variability: Microsomal assays include competing substrates absent in recombinant systems.
- Metabolite Interference: Sulfonamide cleavage products may inhibit CYP3A4 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
